盐酸阿托莫西汀
描述
Synthesis Analysis
The synthesis of atomoxetine hydrochloride involves the preparation of atomoxetine using 3-phenyl chloropropyl amine as a starting material. The process involves bromination of the starting compound using N-bromosuccinimide, followed by condensation with o-cresol to result in a compound, which is then subjected to amination using methylamine3.Molecular Structure Analysis
Atomoxetine hydrochloride crystallizes in the orthorhombic space group P 2 1 2 1 2 1, with a = 7.362 554 (12), b = 13.340 168 (27), c = 16.701 887 (33) Å, V = 1640.421 (5) Å 3, and Z = 44. The structure was solved and refined using synchrotron powder diffraction data, and Rietveld and density functional techniques4.
Chemical Reactions Analysis
Atomoxetine hydrochloride has been studied for its chemical reactions. For instance, two green spectrofluorimetric methods have been developed for its sensitive assay in pure and capsule forms5. Another study involved complex formation of atomoxetine with Erythrosine B in aqueous acidic solution resulting in quantitative quenching of the Erythrosine B naive fluorescence6.Physical And Chemical Properties Analysis
Atomoxetine hydrochloride has a molecular formula of C17H22ClNO and a molecular weight of 291.8 g/mol9. It is a secondary amino compound having methyl and 3- (2-methylphenoxy)-3-phenylpropan-1-yl substituents10.科学研究应用
Application in Pharmaceutical Analytical Chemistry
Atomoxetine hydrochloride (ATX) is a potent and non-stimulant drug which was approved for the treatment of attention-deficit hyperactivity disorder . Two green spectrofluorimetric methods were developed for its sensitive assay in pure and capsule forms . The first method (Method I) relied on measuring the enhanced fluorescence of ATX by the use of sodium dodecyl sulfate in alkaline medium at λex 227 nm/ λem 298 nm . The second method (Method II) involved complex formation of ATX with Erythrosine B (EB) in aqueous acidic solution resulting in quantitative quenching of the EB naive fluorescence . The calibration curves were linear through the ranges of 0.2 2.0 μg ml−1 for Method I, – 0.2 4.0 μg ml−1 for Method II with good correlation coefficient – (r = 0.9998) for both methods . The suggested methods were perfectly applied for determination of ATX in its commercial capsules and content uniformity test .
Application in Nano-level Assay
The psychoanaleptic medication atomoxetine (ATX) is prescribed to cure attention-deficit hyperactivity syndrome . ATX works by selective prevention of norepinephrine reuptake . A sensitive and practical experimental method was employed to analyze the presence of ATX . The approach utilized a green chemistry-compatible technique, known as a one-pot experiment . The main principle behind this method was the use of molecular-size-dependant resonance Rayleigh scattering (RRS) phenomenon, which occurred due to the interaction between the dual complex of Cilefa Pink B and ATX . This amplification directly correlated with the concentration of ATX, specifically within the range of 40-1250 ng/mL . The RRS signal was monitored at a wavelength of 352 nm . The sensitivity of the method was demonstrated by the determination of the limit of detection (LOD) at 12.9 ng/mL and the limit of quantitation (LOQ) at 39.2 ng/mL .
Application in ADHD Therapy
Atomoxetine, a selective norepinephrine (NE) reuptake inhibitor, was approved for attention deficit/hyperactivity disorder (ADHD) treatment in children, adolescents, and adults . It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain along with inhibiting the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) . A series of studies have been published suggesting that atomoxetine is effective in the treatment of ADHD symptoms for children with various types of comorbidity . In some cases, it is possible that atomoxetine may have a positive influence on the symptoms of comorbidities .
Application in Autism Spectrum Disorder (ASD)
Atomoxetine is indicated for the management of attention deficit/hyperactivity disorder (ADHD) in children and adolescents aged 6 to 18 years . Few studies have assessed the safety and tolerability of atomoxetine in younger patients . This retrospective cohort study included 133 children aged 3–6 years who were diagnosed with ADHD comorbid with autism spectrum disorder (ASD) . The primary endpoint was the evaluation of the safety profile of atomoxetine . Among the 110 patients who completed at least 6 months’ treatment, atomoxetine titrated to a dose of 1.2–1.8 mg/kg/day appeared to be well tolerated and effective .
Application in Visual Communication
Using atomoxetine hydrochloride combined with illustration design visual communication to treat patients with ADHD can not only improve their attention and concentration, but also relieve their symptoms, help them to understand and remember information more easily, and improve the treatment effect .
Application in Comprehensive ADHD Treatment Review
Atomoxetine has been demonstrated to be an effective treatment for the core ADHD symptoms, and improves functional outcomes and quality of life, in a broad range of clinical studies and meta-analyses . Atomoxetine often becomes particularly effective 10–12 weeks after initiating treatment . A comprehensive review of over a decade of clinical research of atomoxetine was conducted . The review demonstrated that atomoxetine is an effective treatment for the core ADHD symptoms, and improves functional outcomes and quality of life, in various pediatric populations (i.e., males/females, patients with various co-morbidities, children/adolescents, and with/without prior exposure to other ADHD medications) .
安全和危害
Atomoxetine hydrochloride is harmful if swallowed and causes serious eye damage. It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure1112. It is recommended to wash thoroughly after handling, not to breathe dust, and not to eat, drink, or smoke when using this product13.
未来方向
Atomoxetine hydrochloride is an effective treatment for ADHD. However, it is important for clinicians to set appropriate expectations for patients and their families regarding the likelihood of a gradual response, which often builds over time14. Further research is needed to explore its potential uses and long-term effects.
属性
IUPAC Name |
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83015-26-3 (Parent) | |
Record name | Atomoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082248597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044266 | |
Record name | Atomoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atomoxetine hydrochloride | |
CAS RN |
82248-59-7 | |
Record name | Atomoxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82248-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atomoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082248597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atomoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine; (-)-N-methyl-γ-(2-methylphenoxy)-benzenepropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATOMOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WVB6I2W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。